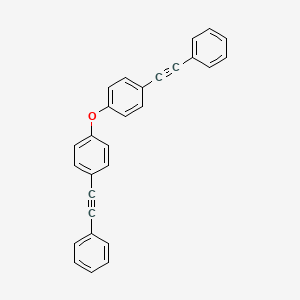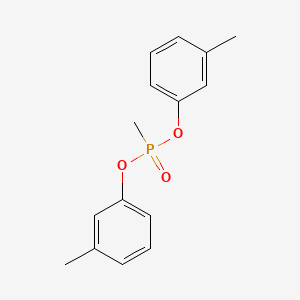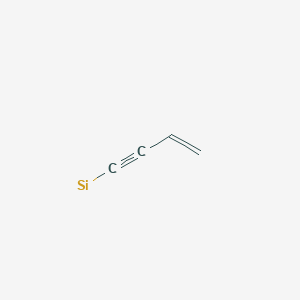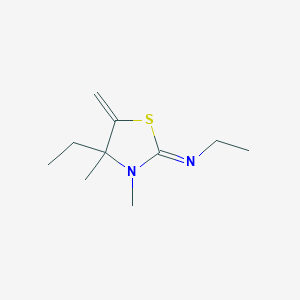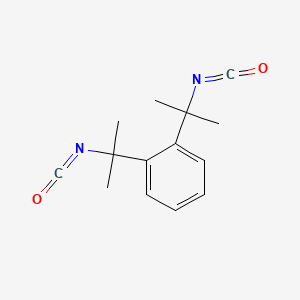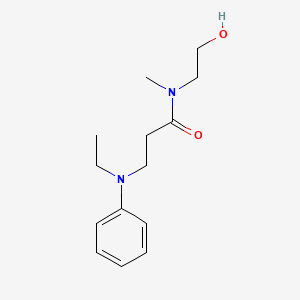
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxyethyl group, a methyl group, and a phenyl group attached to the beta-alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide typically involves the reaction of beta-alanine with appropriate reagents to introduce the ethyl, hydroxyethyl, methyl, and phenyl groups. The reaction conditions may vary depending on the specific synthetic route chosen. Common methods include:
Alkylation Reactions: Using alkyl halides to introduce the ethyl and methyl groups.
Hydroxyethylation: Introducing the hydroxyethyl group through reactions with ethylene oxide or similar reagents.
Amination: Using aniline or substituted anilines to introduce the phenyl group.
Industrial Production Methods
Industrial production of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Electrophiles such as halogens (Cl~2~, Br2) or nitro groups (NO~2~) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Uptake: Affecting cellular processes through uptake and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-methyl-beta-alaninamide: Lacks the hydroxyethyl and phenyl groups.
N-(2-Hydroxyethyl)-N-methyl-beta-alaninamide: Lacks the ethyl and phenyl groups.
N-Phenyl-beta-alaninamide: Lacks the ethyl, hydroxyethyl, and methyl groups.
Uniqueness
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility, while the phenyl group contributes to its aromatic character and potential interactions with biological targets.
Properties
CAS No. |
60810-04-0 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-(N-ethylanilino)-N-(2-hydroxyethyl)-N-methylpropanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(13-7-5-4-6-8-13)10-9-14(18)15(2)11-12-17/h4-8,17H,3,9-12H2,1-2H3 |
InChI Key |
XKZSVXYXQJGMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)N(C)CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


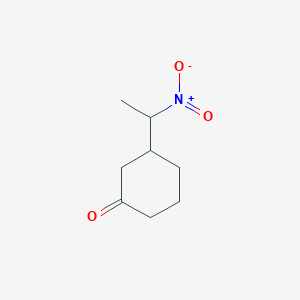
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
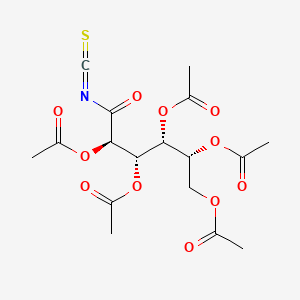
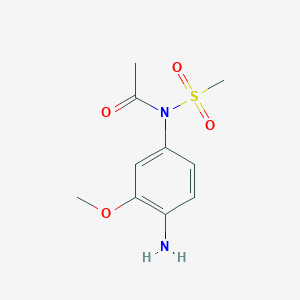
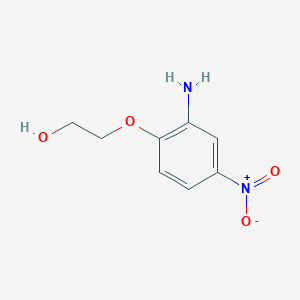

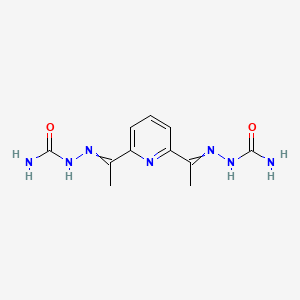
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
